molecular formula C21H24ClN3O B2515375 4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole CAS No. 334974-34-4

4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole

Cat. No.: B2515375
CAS No.: 334974-34-4
M. Wt: 369.89
InChI Key: YWPISZHRLQMGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole is a complex organic compound that belongs to the class of N-arylpiperazines. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ringThe final step includes the attachment of the chlorophenoxy group via etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, substituted indoles, and various carbon-carbon coupled products .

Scientific Research Applications

4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The chlorophenoxy group can further influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[3-(4-fluorophenoxy)propyl]piperazino}-1H-indole
  • 4-{4-[3-(4-bromophenoxy)propyl]piperazino}-1H-indole
  • 4-{4-[3-(4-methylphenoxy)propyl]piperazino}-1H-indole

Uniqueness

4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-17-5-7-18(8-6-17)26-16-2-11-24-12-14-25(15-13-24)21-4-1-3-20-19(21)9-10-23-20/h1,3-10,23H,2,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPISZHRLQMGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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